An In-Depth Technical Guide to the Chemical Properties and Applications of N-[(4-methoxyphenyl)methyl]acetamide
An In-Depth Technical Guide to the Chemical Properties and Applications of N-[(4-methoxyphenyl)methyl]acetamide
Executive Summary: This document provides a comprehensive technical overview of N-[(4-methoxyphenyl)methyl]acetamide (CAS No. 35103-34-5), a versatile chemical compound with relevance in materials science and drug discovery. This guide details its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its spectroscopic signature, reactivity, and documented applications. Particular emphasis is placed on the practical causality behind experimental methodologies, ensuring that the information is actionable for researchers, scientists, and professionals in drug development. The content is grounded in authoritative sources to ensure scientific integrity and trustworthiness.
Compound Identification and Structural Overview
N-[(4-methoxyphenyl)methyl]acetamide, also known as N-(4-Methoxybenzyl)acetamide, is a secondary amide characterized by an acetamido group linked to a 4-methoxy-substituted benzyl moiety. This structure distinguishes it from its isomer, N-(4-methoxyphenyl)acetamide (Methacetin), where the acetamido group is directly attached to the phenyl ring. This distinction is critical for understanding its unique chemical behavior and potential applications.
The presence of a hydrogen bond donor (the N-H group), two hydrogen bond acceptors (the carbonyl and methoxy oxygens), and a rotatable benzyl-nitrogen bond imparts specific conformational flexibility and intermolecular interaction capabilities.[1] These features are fundamental to its role as a synthetic intermediate and its observed interactions with biological macromolecules.[1] The general class of N-arylacetamides serves as crucial intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds.[2]
Key Identifiers:
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IUPAC Name: N-[(4-methoxyphenyl)methyl]acetamide[1]
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CAS Number: 35103-34-5[1]
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Molecular Formula: C₁₀H₁₃NO₂[1]
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Molecular Weight: 179.22 g/mol [1]
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Synonyms: N-(4-Methoxybenzyl)acetamide, p-methoxylbenzyl acetamide[1]
Physicochemical and Computed Properties
The physicochemical profile of a compound is essential for predicting its behavior in both chemical and biological systems. The properties of N-[(4-methoxyphenyl)methyl]acetamide, largely derived from computational models, provide insight into its solubility, membrane permeability, and potential as a drug candidate.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | PubChem CID 37050[1] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem CID 37050[1] |
| XLogP3 (Octanol/Water) | 0.9 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donors | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptors | 2 | Computed by PubChem[1] |
| Rotatable Bonds | 3 | Computed by PubChem[1] |
| Polar Surface Area | 38.3 Ų | Computed by Cactvs 3.4.8.24[1] |
| Purity (Typical) | Min. 95% | CymitQuimica[3] |
Synthesis and Characterization Workflow
The most direct and efficient synthesis of N-[(4-methoxyphenyl)methyl]acetamide involves the N-acylation of 4-methoxybenzylamine. This well-established transformation offers high yields and straightforward purification. The choice of acetylating agent and base can be tailored to lab-specific conditions, but the underlying principle remains the nucleophilic attack of the primary amine on an electrophilic acetyl source.
Rationale for Synthetic Approach
The primary amine of 4-methoxybenzylamine is a potent nucleophile, readily attacking the carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride. Acetic anhydride is often preferred for its moderate reactivity and less hazardous byproducts (acetic acid) compared to acetyl chloride (HCl). A mild base, such as triethylamine or pyridine, is included to neutralize the acidic byproduct, driving the reaction to completion. The solvent choice, typically a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensures all reactants remain in solution without interfering with the reaction.
Detailed Experimental Protocol
Objective: To synthesize N-[(4-methoxyphenyl)methyl]acetamide via N-acylation.
Materials:
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4-Methoxybenzylamine
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Acetic Anhydride
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzylamine (1.0 eq) in anhydrous DCM.
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Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. The base acts as a scavenger for the acetic acid formed during the reaction.
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Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution. The dropwise addition helps control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Aqueous Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid and unreacted acetic anhydride. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. The washes remove water-soluble byproducts and salts.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure N-[(4-methoxyphenyl)methyl]acetamide.
Synthesis and Validation Workflow Diagramdot
